
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridazinone and pyridine rings in its structure suggests that it may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: The synthesis may begin with commercially available 6-methoxypyridine-3-carboxaldehyde.
Step 1: The aldehyde group can be converted to a hydroxymethyl group through a reduction reaction using a reducing agent such as sodium borohydride (NaBH4).
Step 2: The hydroxymethyl intermediate can then undergo a cyclization reaction with hydrazine hydrate to form the pyridazinone ring.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Using catalysts to increase reaction rates.
Solvents: Selecting appropriate solvents to enhance solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Conversion to carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the pyridazinone and pyridine rings suggests that it could inhibit certain enzymes or bind to specific receptors, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)-1-phenylpyridazin-4-one: Similar structure but with a phenyl group instead of a methoxypyridinyl group.
1-(6-Methoxypyridin-3-yl)pyridazin-4-one: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)-1-(4-methoxyphenyl)pyridazin-4-one: Contains a methoxyphenyl group instead of a methoxypyridinyl group.
Uniqueness
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is unique due to the combination of the hydroxymethyl group and the methoxypyridinyl group, which may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H11N3O3 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-3-2-8(6-12-11)14-5-4-10(16)9(7-15)13-14/h2-6,15H,7H2,1H3 |
InChI-Schlüssel |
WVHANFAOEGOPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)N2C=CC(=O)C(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



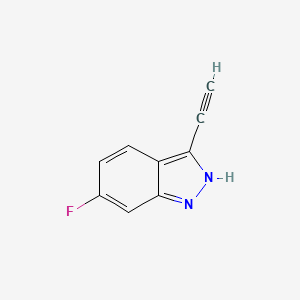
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
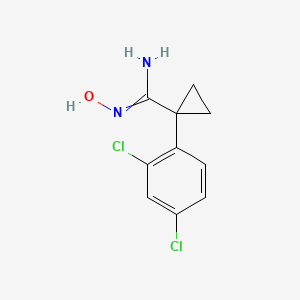
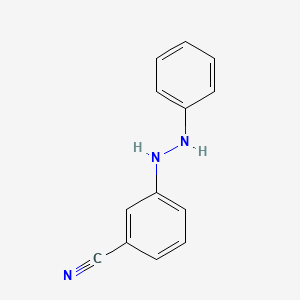


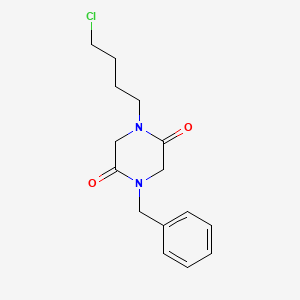
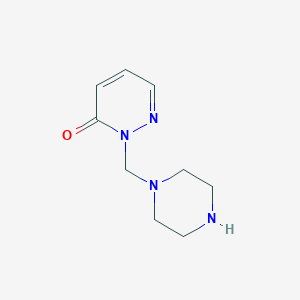
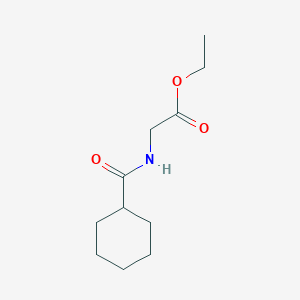
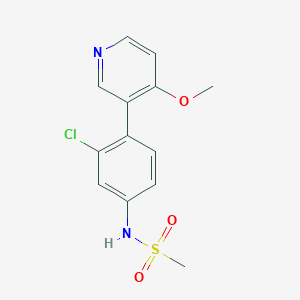

![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
